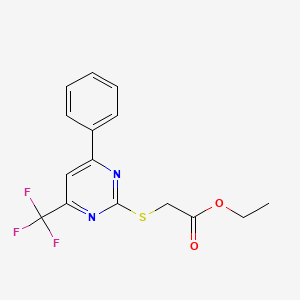
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with phenyl and trifluoromethyl groups, and an ethyl ester functional group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of pyrimidine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can be hydrolyzed to release the active acetic acid derivative, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
- (4-Phenyl-6-chloropyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
- (4-Phenyl-6-methylpyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
- (4-Phenyl-6-fluoropyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
Uniqueness
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
特性
CAS番号 |
506418-84-4 |
|---|---|
分子式 |
C15H13F3N2O2S |
分子量 |
342.3 g/mol |
IUPAC名 |
ethyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,2,9H2,1H3 |
InChIキー |
UIGRMPPDAXQVHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


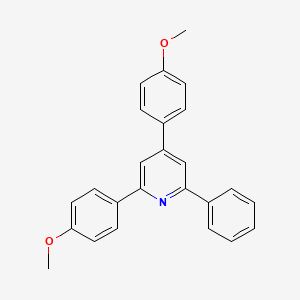
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
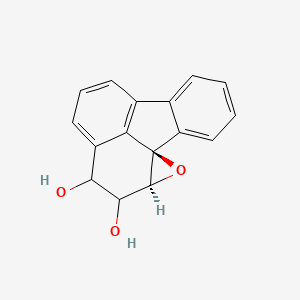
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
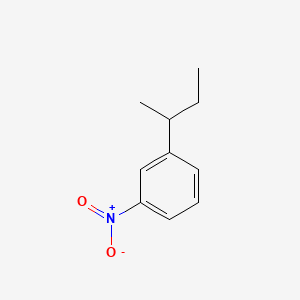
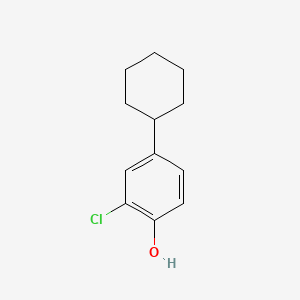
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

